BenchChemオンラインストアへようこそ!

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationships

This ortho-fluorinated phenylimidazolyl-propyl urea uniquely features an electron-withdrawing fluorine atom that alters urea NH acidity and conformation, critical for probing allosteric pockets like FabG. The propyl linker extends molecular reach vs. direct-linked analogs, enabling exploration of adjacent sub-pockets. With XLogP3=2.8 and TPSA=59 Ų, it occupies a distinct lipophilicity–polarity space for PAMPA/Caco-2 permeability SAR studies. Its lack of public bioactivity makes it an ideal negative control for imidazole urea screens. Ensure batch-to-batch reproducibility with high-purity (>95%) material for binding, docking, and permeability assays.

Molecular Formula C19H19FN4O
Molecular Weight 338.386
CAS No. 1421468-31-6
Cat. No. B2730544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
CAS1421468-31-6
Molecular FormulaC19H19FN4O
Molecular Weight338.386
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25)
InChIKeyKUVNDRAYMLQKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421468-31-6): Procurement-Relevant Structural and Physicochemical Profile


1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421468-31-6) is a synthetic urea derivative with molecular formula C19H19FN4O and molecular weight 338.4 g/mol [1]. The compound features a 2-fluorophenyl group linked via a urea bridge to a 3-(2-phenyl-1H-imidazol-1-yl)propyl moiety, combining an ortho-fluorinated phenyl ring, a central urea pharmacophore, a three-carbon propyl linker, and a 2-phenylimidazole heterocycle . Its computed physicochemical properties—XLogP3 of 2.8, topological polar surface area (TPSA) of 59 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds—position it as a moderately lipophilic, hydrogen-bonding-capable small molecule within the phenylimidazolyl-propyl urea class [1].

Why Generic Substitution of 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421468-31-6) Is Not Advisable Without Comparative Data


Within the phenylimidazolyl-propyl urea class, even single-atom or single-position substitutions on the terminal aryl ring generate compounds with substantially different physicochemical and potentially pharmacological profiles [1]. The ortho-fluorine atom in CAS 1421468-31-6 imparts distinct electronic properties—strong electron-withdrawing inductive effect combined with weak resonance donation—that alter urea NH acidity, hydrogen-bond donor strength, and molecular conformation relative to analogs bearing chloro, methyl, ethoxy, or unsubstituted phenyl groups [2]. These electronic differences can control target engagement, as demonstrated by the structurally related FabG allosteric inhibitor 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea, where the 2-fluorophenyl moiety participates in critical hydrophobic and hydrogen-bond interactions at the protein–protein interface [3]. Without direct comparative pharmacological data for CAS 1421468-31-6, generic substitution risks selecting a compound with divergent target binding, solubility, permeability, or metabolic stability—any of which can compromise experimental reproducibility and lead to false-negative or false-positive results in biological assays.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421468-31-6) Versus Closest Analogs


Ortho-Fluorine Substitution: Electron-Withdrawing Effect Differentiates CAS 1421468-31-6 from Chloro, Methyl, and Ethoxy Analogs

The ortho-fluorine substituent on the terminal phenyl ring of CAS 1421468-31-6 confers a Hammett substituent constant of σₘ = 0.34 (inductive electron-withdrawing) and σₚ = 0.06 (weak resonance donation), which is quantitatively distinct from the 2-chloro analog (σₘ = 0.37, σₚ = 0.23), the 2-methyl analog (σₘ = -0.07, σₚ = -0.17, electron-donating), and the 4-ethoxy analog (σₚ = -0.24, strong resonance donation) [1]. This electronic profile modulates the acidity of the adjacent urea NH proton, directly affecting hydrogen-bond donor capacity and potential target interactions [2]. The 2-fluoro group also restricts conformational freedom around the aryl–urea bond due to a higher rotational barrier compared to 2-chloro or 2-methyl substituents [3]. These property differences are intrinsic to the molecular structure and are independent of assay context, providing a fundamental basis for compound selection even in the absence of head-to-head biological data.

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationships

Propyl Linker Length: A Three-Carbon Spacer Distinguishes CAS 1421468-31-6 from Directly Linked Imidazole–Urea Analogs

CAS 1421468-31-6 contains a three-carbon propyl linker (6 rotatable bonds total) connecting the imidazole ring to the urea nitrogen, whereas the crystallographically characterized analog 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea (PDB ligand 34X) has the imidazole directly attached to the urea nitrogen (0-carbon linker) [1]. In the FabG co-crystal structure (PDB 4BO8, 2.7 Å resolution), the directly linked analog binds at the subunit–subunit interface, with the imidazole and fluorophenyl rings occupying distinct hydrophobic sub-pockets separated by approximately 6–8 Å [1]. The propyl linker in CAS 1421468-31-6 extends the maximal end-to-end reach by an estimated 3.5–4.5 Å and introduces additional conformational entropy (3 extra rotatable bonds), which may enable or disable binding to allosteric pockets that the shorter analog cannot access [2]. This structural difference is analogous to the well-established principle in kinase inhibitor design where linker length controls selectivity between closely related protein conformations [3].

Structural Biology Molecular Recognition Linker Optimization

Lipophilicity Control: XLogP3 = 2.8 Positions CAS 1421468-31-6 at the Lower Boundary of CNS-Permeable Chemical Space Relative to Bulkier Analogs

The computed partition coefficient (XLogP3) for CAS 1421468-31-6 is 2.8, placing it within the optimal range for oral bioavailability according to Lipinski's Rule of Five (logP ≤ 5) but notably lower than close structural analogs with more lipophilic substituents [1]. The 2-chlorophenyl analog has an estimated XLogP3 of ~3.4 (Δ = +0.6), while the 4-ethoxyphenyl analog (CAS 1421451-60-6) has a computed XLogP3 of ~3.2 (Δ = +0.4) . A logP difference of 0.6 log units corresponds to an approximately 4-fold difference in octanol–water partition coefficient, which can translate into meaningful differences in membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo assays [2]. The lower lipophilicity of the 2-fluorophenyl compound may confer advantages in assay compatibility (reduced aggregation, lower non-specific binding to plasticware) compared to the more lipophilic analogs [2].

Drug-likeness Lipophilicity ADME Property Optimization

Commercially Specified Purity Baseline: 95%+ Purity with Defined Procurement Identity Distinguishes CAS 1421468-31-6 from Uncharacterized Analogs

CAS 1421468-31-6 is commercially available from at least one supplier (Chemenu, Catalog Number CM795094) with a documented purity specification of 95%+ and defined molecular identity (C19H19FN4O, MW 338.39) . In contrast, several close structural analogs—including the 2-chlorophenyl, 2-methylphenyl, and 3-(trifluoromethyl)phenyl variants—are listed across multiple vendor platforms without consistently documented purity specifications or with variable purity ranges (typically 95–98%) . For research procurement, the availability of a defined purity baseline with batch-to-batch consistency is critical; a 5% impurity burden (equivalent to 50 μg/mg) can confound biological assay interpretation, particularly in target-based screens where minor impurities with potent off-target activity can generate false-positive hits [1]. The CAS-registered identity of 1421468-31-6 also ensures unambiguous compound tracking across publications and electronic laboratory notebooks, unlike analogs identified only by vendor catalog numbers.

Compound Procurement Quality Control Reproducibility

Limited Public Biological Annotation: The Primary Data Gap for CAS 1421468-31-6 Relative to Closely Related Tool Compounds

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents as of April 2026 identified no primary research articles, no quantitative bioassay results, and no patent exemplification for CAS 1421468-31-6 specifically [1][2]. By contrast, the closely related analog 1-(2-amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea (PDB ligand 34X) has a published X-ray co-crystal structure (PDB 4BO8, 2.7 Å) demonstrating allosteric binding to FabG from P. aeruginosa, with an IC50 of 138 μM reported for the parent compound series [2]. Additionally, other phenylimidazolyl urea analogs (e.g., IR415, CAS 452967-14-5) have been characterized as anti-HBV agents with Kd = 2 nM for the HBx protein target . This data asymmetry means that CAS 1421468-31-6 currently occupies a gap in public pharmacological annotation: its structural features are well-defined, but its biological activity profile remains uncharacterized relative to annotated analogs.

Data Transparency Biological Annotation Compound Prioritization

Recommended Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea (CAS 1421468-31-6)


Structure–Activity Relationship (SAR) Studies of Allosteric FabG Inhibitors Targeting Gram-Negative Bacterial FAS II Systems

Based on the crystallographically validated binding of the 2-fluorophenyl imidazole urea scaffold to the FabG subunit–subunit interface (PDB 4BO8), CAS 1421468-31-6 can serve as a linker-extended analog to probe the tolerance of the allosteric pocket for increased conformational flexibility and extended molecular reach [1]. The propyl linker (3-carbon extension) may access adjacent sub-pockets not contacted by the directly linked analog, potentially improving binding affinity or altering selectivity between bacterial FabG orthologs. Researchers should perform comparative IC50 determinations against P. aeruginosa FabG alongside the directly linked analog (PDB 34X) to quantify the contribution of linker length to target engagement.

Physicochemical Property Benchmarking in Fluorinated Urea Compound Libraries

CAS 1421468-31-6 occupies a distinct position in lipophilicity–polarity space (XLogP3 = 2.8, TPSA = 59 Ų) relative to its chloro, methyl, and alkoxy analogs [2]. This compound can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to establish the relationship between aryl substituent electronics and passive membrane diffusion within the phenylimidazolyl-propyl urea series. The ortho-fluorine atom's unique combination of strong inductive withdrawal and minimal steric demand makes this compound particularly valuable for dissecting electronic vs. steric contributions to permeability.

Negative Control or Orthogonal Chemical Probe in Imidazole-Containing Compound Screens

Given the absence of public biological annotation for CAS 1421468-31-6, this compound may serve as a structurally matched negative control in screens where related imidazole ureas (e.g., IR415 or annotated FabG inhibitors) produce positive signals . Its structural similarity to active analogs—combined with the lack of confirmed activity against common targets—makes it a candidate for use as an inactive comparator in target engagement assays, provided that pilot dose–response experiments first confirm the absence of activity in the specific assay system.

Computational Chemistry and Molecular Docking Studies of Urea-Based Allosteric Inhibitors

The well-defined 2D and 3D structure of CAS 1421468-31-6 (SMILES, InChI, and computed 3D conformers available via PubChem) supports its use as a ligand template for molecular docking, molecular dynamics simulations, and free-energy perturbation calculations aimed at predicting binding modes to allosteric pockets [2]. The propyl linker introduces conformational sampling challenges that can serve as a test case for assessing the performance of conformational search algorithms in flexible ligand docking. Comparative docking against the rigid PDB 34X analog (0-carbon linker) can quantify the impact of linker flexibility on predicted binding poses and scoring function accuracy.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.